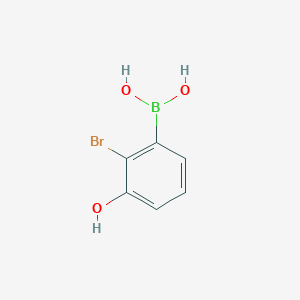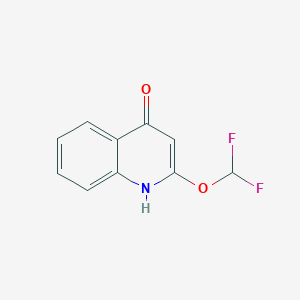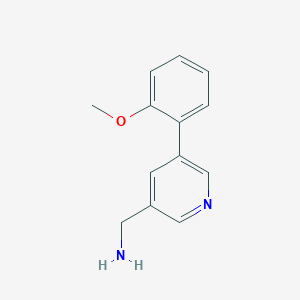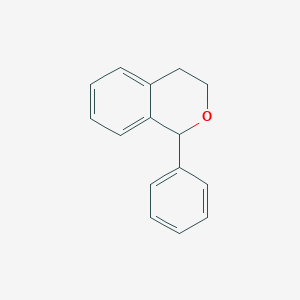
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O2 and a molecular weight of 215.08 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an aminoacetyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
準備方法
The synthesis of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride typically involves the reaction of pyrrolidin-3-one with an aminoacetylating agent under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
化学反応の分析
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
類似化合物との比較
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen heterocycle used in medicinal chemistry.
Pyrrolidin-2-one: A derivative with similar structural features but different chemical properties.
Prolinol: Another related compound with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and biological properties .
特性
分子式 |
C6H12Cl2N2O2 |
|---|---|
分子量 |
215.07 g/mol |
IUPAC名 |
1-(2-aminoacetyl)pyrrolidin-3-one;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-3-6(10)8-2-1-5(9)4-8;;/h1-4,7H2;2*1H |
InChIキー |
MMLFSGXWMJKDHY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1=O)C(=O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)





![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)





